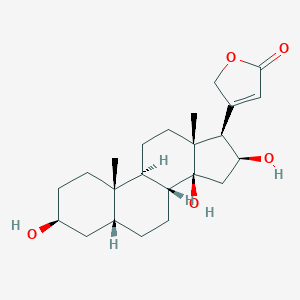
ギトキシゲニン
概要
説明
ギトキシゲニンは、オレアンドリンの加水分解から得られるステロイドラクトンの一種であるカルデノライドです。 これは16β-置換ジギトキシゲニンであり、Na+/K±ATPase阻害剤として作用します 。 ギトキシゲニンを含むカルデノライドは、強力な生物活性、特に心不全の治療や潜在的な抗がん剤、抗ウイルス剤として知られています .
科学的研究の応用
Gitoxigenin has a wide range of scientific research applications:
作用機序
ギトキシゲニンは、主にNa+/K±ATPase酵素を阻害することで効果を発揮します 。この阻害により、細胞内ナトリウム濃度が上昇し、その結果、ナトリウムカルシウム交換体を通じてカルシウムイオン濃度に影響を与えます。 細胞内カルシウム濃度の上昇は、心臓筋収縮を強化し、ギトキシゲニンを心不全の治療に効果的にします 。 さらに、Na+/K±ATPaseの阻害は、抗がん剤および抗ウイルス剤の活性に関連付けられています .
生化学分析
Biochemical Properties
Gitoxigenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of human colorectal cancer cells
Cellular Effects
Gitoxigenin has been shown to have significant effects on various types of cells. For instance, it has demonstrated potent anticancer activity against human colon cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of gitoxigenin’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
The effects of gitoxigenin can change over time in laboratory settings. For example, the color originating from the interaction of a reagent with gitoxigenin keeps a constant value for at least 2 hours . Information on gitoxigenin’s stability, degradation, and long-term effects on cellular function is still being studied.
Dosage Effects in Animal Models
The effects of gitoxigenin can vary with different dosages in animal models
Metabolic Pathways
Gitoxigenin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Gitoxigenin is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
化学反応の分析
ギトキシゲニンは、次のようなさまざまなタイプの化学反応を起こします。
酸素化: 微生物酵素によって触媒され、ヒドロキシル化誘導体の生成につながります.
酸化: ギトキシゲニンが酸化生成物に変換されます.
エピマー化: 特定の炭素位置におけるエピマー誘導体の生成.
ジメチルアセタール形成: 生体変換プロセスで観察される独特の反応.
これらの反応で使用される一般的な試薬と条件には、微生物培養、加水分解のための酸性条件、分離と精製のためのクロマトグラフィー法などがあります 。 これらの反応から生成される主な生成物は、さまざまな生物活性を有するカルデノライドです .
科学研究への応用
ギトキシゲニンは、さまざまな科学研究分野に適用されています。
類似化合物との比較
ギトキシゲニンは、ジギトキシゲニン、ジゴキシゲニン、オウアバゲニンなどの他のカルデノライドと類似しています 。これらの化合物は共通のステロイド核を共有し、Na+/K±ATPase阻害剤として作用します。 ギトキシゲニンは、その特定の置換パターンと誘導体の異なる生物活性によりユニークです 。次の表は、いくつかの類似の化合物を示しています。
| 化合物 | ユニークな特徴 |
|---|---|
| ジギトキシゲニン | ジギトキシンのアグリコンであり、心不全の治療に使用されます |
| ジゴキシゲニン | 分子生物学で標識剤として使用されます |
| オウアバゲニン | オウアバインから誘導された強力なNa+/K±ATPase阻害剤 |
ギトキシゲニンのユニークな構造的特徴と多様な生物活性は、科学研究と治療用途において貴重な化合物となっています。
特性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMXWLZJKTXFW-VQMOFDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878642 | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545-26-6 | |
| Record name | Gitoxigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gitoxigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gitoxigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gitoxigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GITOXIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


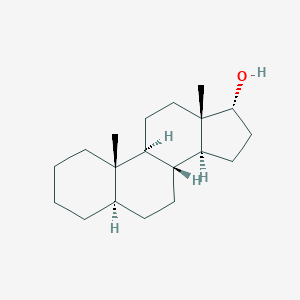

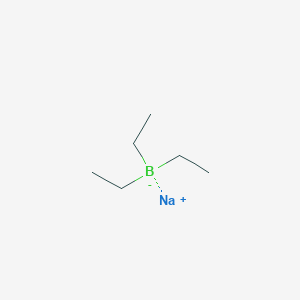
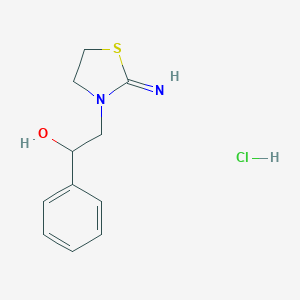
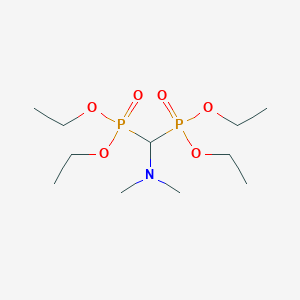


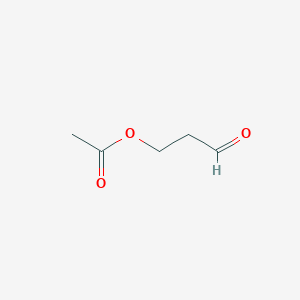
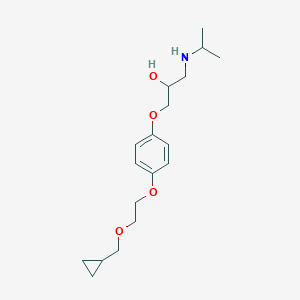




![[(3S,5S)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-YL]methyl 4-methylbenzenesulfonate](/img/structure/B107681.png)
